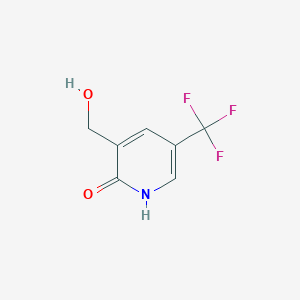

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

Description

BenchChem offers high-quality 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-2,12H,3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRPPKHIXIKQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Derivatization of 5-(Trifluoromethyl)-2-pyridone (CAS 33252-63-0)

The following technical guide details the strategic derivatization of 5-(Trifluoromethyl)-2-pyridone (CAS 33252-63-0). This document is structured for medicinal chemists and process scientists, focusing on practical synthetic pathways, mechanistic rationale, and downstream applications in drug discovery.

Executive Summary: The Fluorinated Scaffold

Identity: 5-(Trifluoromethyl)-2-pyridone (also known as 2-Hydroxy-5-(trifluoromethyl)pyridine). CAS: 33252-63-0 Molecular Formula: C₆H₄F₃NO Role: Privileged Building Block & Transient Directing Group.

In modern drug discovery, CAS 33252-63-0 serves as a critical bioisostere for electron-deficient aromatics. Its value lies in the 5-trifluoromethyl group , which enhances metabolic stability (blocking oxidative metabolism at the C5 position) and increases lipophilicity, improving membrane permeability. Furthermore, the 2-pyridone/2-hydroxypyridine tautomerism offers versatile reactivity profiles—acting as either a nucleophile (N- vs. O-alkylation) or an electrophile (after activation) for cross-coupling reactions.

This guide outlines three primary divergent synthetic pathways to transform this core into high-value pharmaceutical intermediates.

Chemical Biology & Tautomeric Control

Before initiating synthesis, researchers must account for the tautomeric equilibrium between the pyridone (lactam) and pyridinol (lactim) forms.

-

Solid State/Polar Solvents: The equilibrium heavily favors the 2-pyridone form.

-

Reactivity Implication:

-

Electrophiles (E⁺): Reaction at Nitrogen (N-alkylation) is generally kinetically favored under basic conditions.

-

Activation: To functionalize the C2 position with carbon nucleophiles (e.g., Suzuki coupling), the oxygen must first be converted to a leaving group (Cl, Br, OTf), locking the molecule in the pyridine forms.

-

Visualization: Divergent Synthetic Pathways

The following diagram maps the three core workflows detailed in this guide.

Caption: Divergent synthesis map showing the conversion of CAS 33252-63-0 into chloro-, N-alkyl-, and bromo-derivatives.

Detailed Synthetic Protocols

Pathway A: Deoxychlorination (The "Gateway" Reaction)

Target: 2-Chloro-5-(trifluoromethyl)pyridine Rationale: Converting the C2-OH to a chloride activates the ring for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This is the most common first step in generating library diversity.

Protocol:

-

Setup: Charge a dried round-bottom flask with CAS 33252-63-0 (10.0 g, 61.3 mmol).

-

Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (5 eq, 30 mL) carefully. Note: POCl₃ acts as both reagent and solvent.

-

Catalyst: Add a catalytic amount of DMF (5 drops) or Quinoline (0.1 eq) to accelerate the formation of the Vilsmeier-Haack intermediate.

-

Reaction: Heat the mixture to reflux (105–110 °C) for 3–5 hours. Monitor by TLC (System: 10% EtOAc/Hexane).[1] The starting material spot (polar) should disappear, replaced by a less polar spot (product).

-

Quench (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice (300 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases HCl gas.

-

Workup: Neutralize the aqueous layer to pH 7–8 using saturated NaHCO₃ or 2M NaOH (keep temperature <20°C). Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

-

Yield: Expect 85–95% yield of a volatile, colorless oil/low-melting solid.

Pathway B: Regioselective N-Alkylation

Target: N-Substituted-5-(trifluoromethyl)-2-pyridones Rationale: N-alkylated pyridones are common pharmacophores (e.g., Pirfenidone analogs). Achieving selectivity over O-alkylation is driven by solvent and base choice.

Protocol:

-

Solvent System: Use DMF or DMSO to promote dissociation of the ion pair, favoring reaction at the softer Nitrogen center over the harder Oxygen.

-

Base: Use Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃).

-

Procedure:

-

Dissolve CAS 33252-63-0 (1.0 eq) in anhydrous DMF (0.2 M).

-

Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases (formation of the sodium salt).

-

Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq) dropwise.

-

Warm to RT and stir for 2–12 hours.

-

-

Analysis: ¹H NMR is critical here.[2]

-

N-Alkylation: Diagnostic ring protons shift, and the N-CH protons typically appear at 3.5–4.0 ppm.

-

O-Alkylation (Impurity): O-CH protons appear further downfield (3.8–4.5 ppm).

-

-

Purification: Pour into water, extract with EtOAc. If O-alkylated byproduct forms, separate via chromatography (O-alkyl products are typically less polar).

Pathway C: C3-Bromination (Electrophilic Substitution)

Target: 3-Bromo-5-(trifluoromethyl)-2-pyridone Rationale: Introducing a bromine at C3 allows for orthogonal functionalization. You can perform a Suzuki coupling at C3 while retaining the pyridone core, or perform a sequential coupling if combined with Pathway A.

Protocol:

-

Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometry control.

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

-

Procedure:

-

Dissolve CAS 33252-63-0 (5.0 g, 30.6 mmol) in MeCN (50 mL).

-

Add NBS (1.05 eq, 5.7 g) in one portion.

-

Stir at Reflux (80°C) for 2–4 hours.

-

-

Mechanism: The electron-donating effect of the oxygen (or amide nitrogen) directs the electrophile to the ortho/para positions. Since position 5 is blocked by CF₃, bromination occurs exclusively at position 3.

-

Workup: Concentrate solvent. Resuspend residue in water.[3] Filter the resulting solid.[3][4] Wash with water and cold hexanes.

-

Characterization: The product is a solid. ¹H NMR will show the loss of one aromatic proton and the collapse of the coupling pattern to two singlets (or doublets with small coupling constants).

Quantitative Data Summary

| Derivative Pathway | Reagents | Key Conditions | Typical Yield | Major Challenge |

| Deoxychlorination | POCl₃, DMF (cat) | Reflux (110°C), 4h | 90-95% | Safety (Quenching POCl₃) |

| N-Alkylation | NaH, R-X, DMF | 0°C to RT, 2-12h | 70-85% | O-Alkylation regioselectivity |

| C3-Bromination | NBS, MeCN | Reflux (80°C), 3h | 80-90% | Purification from dibromo species |

| O-Triflation | Tf₂O, Pyridine | 0°C, DCM | 85-95% | Hydrolytic instability of product |

Advanced Application: Ligand for C-H Activation

Beyond being a substrate, CAS 33252-63-0 and its derivatives (specifically the 3-nitro or 3-cyano variants) function as Transient Directing Groups (TDGs) or ligands in Palladium-catalyzed C-H activation.

Mechanism: The pyridone binds to Pd(II), acting as an X-type ligand. The basic oxygen of the pyridone assists in the Concerted Metalation-Deprotonation (CMD) step, lowering the energy barrier for cleaving C(sp³)-H bonds in substrates like aldehydes or amines.

Caption: Role of 5-(trifluoromethyl)-2-pyridone as a proton shuttle in Pd-catalyzed C-H activation.

References

-

ChemicalBook. (2026).[5][6] 2-Hydroxy-5-trifluoromethylpyridine Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2026). Product Specification: 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from

-

National Institutes of Health (NIH). (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones. Organic Letters. Retrieved from

-

Santa Cruz Biotechnology. (2026). 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Synthesis. Retrieved from [7]

-

Organic Syntheses. (2000). General procedures for bromination of 2-pyridones. (Adapted from general pyridone chemistry). Retrieved from

-

Ossila. (2026).[6] 5-(Trifluoromethyl)-2-pyridone as a Ligand in Catalysis. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol [oakwoodchemical.com]

- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]

- 7. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | CAS 71701-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol as a heterocyclic building block

A Heterocyclic Building Block Guide for Medicinal Chemistry[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug design, 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol represents a high-value "privileged structure." It combines three distinct medicinal chemistry assets into a single compact scaffold:

-

The 2-Pyridone Core: A classic bioisostere for amides and phenyl rings, capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O).[1]

-

The Trifluoromethyl (-CF₃) Group: Positioned at C5, it provides metabolic stability (blocking CYP450 oxidation) and enhances lipophilicity without sacrificing solubility.[1]

-

The Hydroxymethyl (-CH₂OH) Handle: A versatile "hook" at C3, allowing for facile attachment to larger pharmacophores via etherification, amination (post-oxidation), or halogenation.

This guide details the synthesis, reactivity, and strategic application of this building block, moving beyond basic catalog data to actionable experimental logic.

Structural Dynamics & Physicochemical Profile[1][2][3]

Tautomerism: The Pyridone Dominance

Understanding the tautomeric equilibrium is critical for reaction planning.[1] While often named as a "2-hydroxypyridine," this compound exists predominantly as the 2-pyridone tautomer in both solid state and solution (polar solvents).

-

Implication: Reactions targeting the oxygen (O-alkylation) require specific "hard" electrophiles or silver salts. Standard basic conditions (e.g.,

/DMF) will favor N-alkylation due to the lone pair availability on the nitrogen in the pyridone form.

The "Magic Methyl" Effect (CF₃)

The C5-trifluoromethyl group is not merely a lipophilic bulking group. It exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.54 $), significantly lowering the

Figure 1: Tautomeric equilibrium dictating the regioselectivity of alkylation reactions.

Synthesis: From Acid to Alcohol

Since the 3-methanol derivative is often less commercially available than its acid precursor, the standard route involves the chemoselective reduction of 2-hydroxy-5-(trifluoromethyl)nicotinic acid .

Experimental Protocol: Chemoselective Reduction

Objective: Reduce the carboxylic acid at C3 to a primary alcohol without reducing the pyridone ring or defluorinating the C5 position.[1]

Reagents:

-

Substrate: 2-Hydroxy-5-(trifluoromethyl)nicotinic acid (1.0 eq)

-

Reductant: Borane-Tetrahydrofuran Complex (

, 1.0 M solution, 3.0 eq) -

Solvent: Anhydrous THF

-

Quench: Methanol / 1M HCl

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the nicotinic acid precursor.[1][2][3]

-

Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

-

Addition: Add

dropwise via syringe over 20 minutes. Note: Gas evolution ( -

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–16 hours.[1] Monitor via LC-MS (Acid peak disappears; Alcohol peak appears).[1]

-

Quench: Cool back to 0°C. CAUTIOUSLY add Methanol dropwise to destroy excess borane (vigorous bubbling). Follow with 1M HCl to break the boron-amine complex.[1]

-

Workup: Concentrate in vacuo. Partition residue between EtOAc and sat.[1]

. Wash organic layer with brine, dry over

Yield Expectation: 85–95% (White to off-white solid).[1]

Divergent Reactivity & Functionalization[1][2]

Once synthesized, the 3-methanol group serves as a pivot point for divergent synthesis.[1]

Path A: Chlorination (Activation for Coupling)

Converting the alcohol to a chloride creates a highly reactive electrophile for

-

Reagent: Thionyl Chloride (

)[4][5] -

Conditions:

(neat or in DCM), cat. DMF, 0°C -

Mechanism: The Pyridone oxygen is less nucleophilic than the primary alcohol; however, care must be taken to avoid chlorinating the C2 position (converting pyridone to 2-chloropyridine). Control: Use mild temperatures (40–50°C) to favor alkyl chloride formation over heteroaryl chlorination.[1]

Path B: Oxidation (Aldehyde Handle)

Oxidation to the aldehyde allows for Reductive Amination or Wittig reactions.[1]

-

Reagent: Manganese Dioxide (

) or Swern Oxidation.[1] -

Note:

is preferred for benzylic-type alcohols (pyridyl carbinols) as it is mild and avoids over-oxidation to the acid.

Path C: N-Alkylation (Scaffold Decoration)

The pyridone nitrogen can be alkylated to introduce solubility groups or target-binding motifs.

-

Conditions:

or -

Regioselectivity: High preference for N-alkylation over O-alkylation due to the thermodynamic stability of the pyridone carbonyl.

Figure 2: Divergent synthetic pathways from the core building block.

Medicinal Chemistry Applications

Bioisosterism

The 3-hydroxymethyl-5-CF3-2-pyridone motif is a sophisticated bioisostere for:

-

Substituted Benzamides: The pyridone C=O and NH mimic the amide bond, while the ring provides a rigid spacer.[1]

-

Phenols: The 2-pyridone/2-hydroxypyridine tautomer mimics the H-bond donor/acceptor properties of phenols but with different metabolic susceptibility.

Case Study Utility

-

Kinase Inhibitors: The pyridone core fits well into the ATP-binding hinge region of kinases (H-bond acceptor/donor pair). The 3-CH2OH group can be extended to reach the "sugar pocket" or solvent front.

-

Metabolic Stability: The 5-CF3 group blocks the para-position (relative to nitrogen), a common site for oxidative metabolism in pyridine systems, thereby extending the half-life (

) of the drug candidate.

Quantitative Property Data (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Weight | 193.12 g/mol | Fragment-based drug design friendly (Rule of 3). |

| cLogP | ~1.2 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Donors | 2 (NH, OH) | Excellent for receptor binding. |

| H-Bond Acceptors | 3 (C=O, F3, OH) | Versatile interaction profile. |

| PSA (Polar Surface Area) | ~50 Ų | Well within blood-brain barrier (BBB) limits if required. |

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid strong oxidizing agents.[1] The CF3 group is stable, but the alcohol is susceptible to unintentional oxidation if left in air over long periods.[1]

References

-

Synthesis of Trifluoromethylpyridines: Tsukamoto, M., & Nakamura, T. (2020).[1] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

-

Pyridone Bioisosterism: Song, J., et al. (2022).[1] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Link

-

Reduction Protocols: Brown, H. C., & Choi, Y. M. (1981).[1] Selective reductions.[1][6] 27. Reaction of borane-tetrahydrofuran with representative functional groups. Journal of Organic Chemistry. Link

-

Thionyl Chloride Mechanisms: Smith, M. B. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] Link

-

Precursor Availability: Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0). Link

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis

Introduction: The Trifluoromethylpyridine Scaffold in Modern Agrochemicals

The development of novel crop protection agents is a cornerstone of global food security. A significant advancement in this field has been the incorporation of fluorinated moieties into active ingredients, which can dramatically enhance their efficacy, metabolic stability, and target specificity.[1] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable structural motif, present in numerous commercially successful herbicides, fungicides, and insecticides.[2][3]

While the specific compound 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol is not widely documented as a direct starting material in publicly available literature, this guide will focus on its closely related and foundational precursor, 2-Hydroxy-5-(trifluoromethyl)pyridine . This versatile building block is a critical entry point for the synthesis of a wide array of functionalized TFMP intermediates that are pivotal in the agrochemical industry.[1] This document provides detailed protocols, mechanistic insights, and a strategic overview of how this key intermediate is leveraged to construct complex and potent agrochemical active ingredients.

Part 1: Synthesis and Characterization of the Core Building Block: 2-Hydroxy-5-(trifluoromethyl)pyridine

The availability of high-purity 2-Hydroxy-5-(trifluoromethyl)pyridine is the crucial first step for many multi-step agrochemical syntheses. One of the most common and industrially viable methods for its preparation involves the hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine.[4] The chloro-substituent at the 2-position is susceptible to nucleophilic substitution by a hydroxide ion, particularly under elevated temperatures.

Protocol 1: Synthesis via Hydrolysis

This protocol details the laboratory-scale synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Rationale: The use of a strong base like potassium hydroxide (KOH) in a suitable solvent facilitates the displacement of the chloride atom. The reaction is driven to completion by heating, which provides the necessary activation energy for the nucleophilic aromatic substitution. Post-reaction acidification is critical to protonate the resulting pyridinolate salt to yield the desired neutral 2-hydroxypyridine product.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of an appropriate solvent (e.g., diethylene glycol).[4]

-

Reagent Addition: While stirring, slowly add 15.0 g of 2-chloro-5-(trifluoromethyl)pyridine to the solution.

-

Reaction Conditions: Heat the mixture to 60-65°C and maintain this temperature under continuous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 7. This step is crucial for precipitating the product.

-

Collect the resulting solid precipitate by vacuum filtration and wash it with cold deionized water to remove any remaining salts.

-

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified 2-Hydroxy-5-(trifluoromethyl)pyridine.

-

Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C overnight. Characterize the final product by melting point determination and spectroscopy (¹H NMR, ¹³C NMR, IR).

Data Summary: Physicochemical Properties

The following table summarizes the key properties of the synthesized building block.

| Property | Value | Source(s) |

| CAS Number | 33252-63-0 | [5] |

| Molecular Formula | C₆H₄F₃NO | [5][6] |

| Molecular Weight | 163.10 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 145-149 °C | |

| SMILES String | Oc1ccc(cn1)C(F)(F)F | |

| InChI Key | BYRJSCNPUHYZQE-UHFFFAOYSA-N |

Visualization: Synthesis Pathway

The diagram below illustrates the hydrolysis reaction for producing the target intermediate.

Caption: Hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine.

Part 2: Conversion to Key Agrochemical Precursors

While 2-Hydroxy-5-(trifluoromethyl)pyridine is a stable compound, its utility in large-scale synthesis often lies in its conversion to more reactive intermediates, such as its chloro- or bromo-analogs. The hydroxyl group can be readily substituted, providing a gateway to a variety of coupling reactions essential for building the final agrochemical structure. The conversion to 2-chloro-5-(trifluoromethyl)pyridine is a particularly important transformation, as this compound is a direct precursor for several commercial agrochemicals.[7]

Protocol 2: Chlorination of 2-Hydroxy-5-(trifluoromethyl)pyridine

This protocol describes the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This method is highly effective for converting hydroxypyridines to their corresponding chloropyridines.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, carefully charge a 100 mL three-neck flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet, with 10.0 g of 2-Hydroxy-5-(trifluoromethyl)pyridine.

-

Reagent Addition: Slowly add 30 mL of phosphorus oxychloride (POCl₃) to the flask via the dropping funnel over 20 minutes. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto 200 g of crushed ice in a large beaker. This step must be done with extreme caution in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM).

-

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 2-chloro-5-(trifluoromethyl)pyridine, can be further purified by vacuum distillation or column chromatography.

Visualization: Synthetic Workflow

This diagram outlines the key stages from the starting material to the versatile chloro-intermediate.

Caption: Workflow from hydroxypyridine to the chloro-intermediate.

Part 3: Case Study - Synthesis of Aryloxyphenoxypropionate (FOP) Herbicides

The intermediate 2-chloro-5-(trifluoromethyl)pyridine is a key building block for a class of herbicides known as aryloxyphenoxypropionates, or "FOPs".[7] A prominent example is Fluazifop-butyl, which is used to control grass weeds in broadleaf crops.[3] The synthesis involves a nucleophilic substitution reaction where the chlorine atom on the pyridine ring is displaced by a phenoxide.

Mechanistic Insight: The trifluoromethyl group on the pyridine ring is strongly electron-withdrawing. This property makes the 2-position of the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack, facilitating the key ether linkage formation. This electronic effect is a primary reason for the inclusion of the TFMP moiety in the design of these molecules.

Conceptual Synthesis of a FOP Herbicide Precursor

The core of the synthesis involves coupling 2-chloro-5-(trifluoromethyl)pyridine with a substituted phenol.

Key Reaction Step:

-

A substituted phenol (e.g., 4-hydroxyphenoxypropionate ester) is deprotonated with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile to form the corresponding phenoxide.

-

2-chloro-5-(trifluoromethyl)pyridine is added to the reaction mixture.

-

The phenoxide acts as a nucleophile, attacking the carbon atom bearing the chlorine on the pyridine ring and displacing the chloride ion to form the diaryl ether linkage.

-

The reaction is typically heated to ensure a reasonable reaction rate.

Visualization: Final Assembly Step

This diagram illustrates the key bond-forming reaction in the synthesis of a FOP-type herbicide.

Caption: Key coupling reaction for FOP herbicide synthesis.

Conclusion

2-Hydroxy-5-(trifluoromethyl)pyridine stands as a foundational and highly versatile intermediate in the synthesis of advanced agrochemicals. While not always the direct precursor, its strategic conversion into more reactive species like 2-chloro-5-(trifluoromethyl)pyridine opens up a rich field of chemistry. The protocols and workflows detailed herein demonstrate a clear and reliable pathway from a simple building block to the core structures of potent, commercially relevant herbicides. The electron-withdrawing nature of the trifluoromethyl group is a key design element, enhancing the reactivity of the pyridine core for crucial bond-forming reactions and ultimately contributing to the biological efficacy of the final active ingredient.[1][8] This makes the study and application of TFMP derivatives a continuing priority for researchers and scientists in the agrochemical industry.

References

- Flupyradifurone - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Flupyradifurone]

- Jeschke, P., et al. (2016). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 73(6). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485033/]

- Flupyradifurone (Ref: BYI 02960). AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1243.htm]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8128362/]

- Synthetic route to the insecticide Flupyradifurone. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthetic-route-to-the-insecticide-flupyradifurone.htm]

- 2-Hydroxy-5-(trifluoromethyl)pyridine 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/442801]

- Agrochemical composition with improved drift, spreading and uptake properties. European Patent Office - EP 3994990 A1. [URL: https://patents.google.

- Agrochemical composition with improved drift, rainfastness and uptake properties. European Patent Office - EP 3994989 A1. [URL: https://patents.google.

- How to synthesize and apply 2-Hydroxy-5-trifluoromethylpyridine? Guidechem. [URL: https://www.guidechem.com/news/how-to-synthesize-and-apply-2-hydroxy-5-trifluoromethylpyridine-110006.html]

- 2-Hydroxy-5-(trifluoromethyl)pyridine: A Versatile Building Block for Advanced Synthesis. BOC Sciences. [URL: https://www.bocsci.com/product/2-hydroxy-5-trifluoromethylpyridine-cas-33252-63-0-442801.html]

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents - US4973698A. [URL: https://patents.google.

- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [URL: https://researchoutreach.

- 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/147443]

- Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. Benchchem. [URL: https://www.benchchem.com/blog/application-of-2-5-dibromo-3-trifluoromethylpyridine-in-agrochemical-synthesis-a-detailed-overview]

- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. [URL: https://www.huimengbio.com/news/applications-of-2-chloro-5-trifluoromethyl-pyridine-52334-81-3-111003.html]

- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2775095]

- 2-Hydroxy-5-(trifluoromethyl)pyridine. Oakwood Chemical. [URL: https://www.oakwoodchemical.com/Products.aspx?

- 2-Hydroxy-5-trifluoromethylpyridine: A Key Intermediate for Advanced Chemical Syntheses. Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/products/2-hydroxy-5-trifluoromethylpyridine]

- Insecticidal composition containing flupyradifurone and triflumezopyrim. Google Patents - CN105432635A. [URL: https://patents.google.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/351421715_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 6. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Palladium-catalyzed cross-coupling reactions with 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

This Application Note provides a comprehensive technical guide for the functionalization of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol (CAS: 33252-63-0 derivative) via Palladium-catalyzed cross-coupling.

The protocol addresses the specific chemoselectivity challenges posed by this "Janus-faced" substrate, which contains a tautomerizable pyridone core, an electron-withdrawing trifluoromethyl group, and a reactive primary alcohol.

Executive Summary & Strategic Analysis

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol is a high-value scaffold for medicinal chemistry, particularly in the development of P2X3 antagonists and kinase inhibitors. Its structure presents a unique "Selectivity Triad":

-

The 2-Position (Electrophilic Site): Exists in equilibrium between 2-hydroxypyridine and 2-pyridone. For Pd-coupling, this must be locked into the pyridine form via activation (O-triflation or chlorination).

-

The 3-Hydroxymethyl Group (Nucleophilic Site): A primary alcohol that is liable to interfere with activation reagents (Tf₂O, POCl₃) and Pd-catalysts. It acts as a "Trojan Horse" if not protected.

-

The 5-Trifluoromethyl Group (Electronic Activator): Strongly electron-withdrawing, it facilitates oxidative addition at the 2-position but renders the ring electron-deficient, potentially destabilizing the Pd(II) intermediate during transmetallation.

The "Protection-First" Strategy

Direct activation of the unprotected substrate typically leads to uncontrolled side reactions (e.g., formation of 2-chloro-3-(chloromethyl) derivatives). To preserve the methanol "arm" for future elaboration, a Protection

Strategic Workflow Diagram

The following flowchart illustrates the critical decision points and reaction pathways.

Figure 1: Strategic workflow for selective C2-functionalization while preserving the C3-methanol moiety.

Detailed Experimental Protocols

Step 1: Chemoselective Protection (The Shield)

Before activating the pyridine ring, the primary alcohol must be masked. The tert-Butyldimethylsilyl (TBS) group is recommended due to its stability against basic Pd-coupling conditions and mild removal protocols.

Reagents:

-

Substrate: 1.0 equiv

-

TBSCl (tert-Butyldimethylsilyl chloride): 1.2 equiv

-

Imidazole: 2.5 equiv

-

Solvent: DMF (Anhydrous)

Protocol:

-

Dissolve 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol (10 mmol) in anhydrous DMF (30 mL) under N₂ atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Imidazole (25 mmol) in one portion.

-

Add TBSCl (12 mmol) portion-wise over 10 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with Et₂O (100 mL), wash with water (3 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.

-

Outcome: 3-((tert-butyldimethylsilyloxy)methyl)-5-(trifluoromethyl)pyridin-2-ol. (Note: The pyridone tautomer may still dominate, but the alcohol is safe).

Step 2: C2-Activation (The Sword)

To enable Pd-coupling, the 2-hydroxy group (pyridone tautomer) is converted into a Triflate (OTf) , a "pseudo-halide" with superior reactivity to chloride for electron-deficient rings.

Reagents:

-

Protected Substrate (from Step 1): 1.0 equiv

-

Triflic Anhydride (Tf₂O): 1.2 equiv

-

Pyridine (Base/Solvent component): 2.0 equiv

-

Solvent: DCM (Dichloromethane, anhydrous)

Protocol:

-

Dissolve the protected substrate (10 mmol) in dry DCM (40 mL) and add Pyridine (20 mmol).

-

Cool to -78 °C (Acetone/Dry Ice bath). Critical: Low temperature prevents competing reactions.

-

Add Tf₂O (12 mmol) dropwise via syringe over 20 minutes. The solution will turn dark.

-

Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Workup: Extract with DCM, wash with 0.1 M HCl (rapidly, to remove pyridine without hydrolyzing the silyl ether), then brine.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc).

-

Product: 3-((tert-butyldimethylsilyloxy)methyl)-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate.

Step 3: Palladium-Catalyzed Cross-Coupling

Two primary pathways are detailed below: Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond).

Pathway A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

The electron-deficient nature of the pyridine ring makes oxidative addition fast, but the intermediate is prone to hydrolysis. We use a robust catalyst system.

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ligand prevents catalyst deactivation; robust to air. |

| Base | K₃PO₄ (2.0 equiv) | Anhydrous base preferred over carbonates to protect the triflate. |

| Solvent | 1,4-Dioxane (dry) | High boiling point, excellent solubility for boronic acids. |

Protocol:

-

Charge a reaction vial with Triflate intermediate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Evacuate and backfill with N₂ (3 cycles).

-

Add anhydrous 1,4-Dioxane (5 mL).

-

Heat to 80–90 °C for 4–12 hours.

-

Filter: Pass through a pad of Celite to remove Pd black.

-

Yield Expectation: 75–90%.

Pathway B: Buchwald-Hartwig Amination (C-N Synthesis)

Coupling amines to this scaffold requires electron-rich, bulky ligands to facilitate the reductive elimination from the electron-poor pyridine center.

Protocol:

-

Catalyst: XPhos Pd G2 (2-3 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene or t-Amyl Alcohol at 100 °C.

-

Note: XPhos is specifically effective for electron-deficient heteroaryl triflates.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Desilylation | Acidic workup or Fluoride contamination | Avoid HCl washes >0.5M; ensure reagents are fluoride-free. |

| Hydrolysis of Triflate | Wet solvents or weak nucleophiles | Use strictly anhydrous solvents; store Triflate at -20°C (unstable at RT over time). |

| Homocoupling | Excess Boronic Acid + O₂ | Degas solvents thoroughly (sparge with Ar for 15 min). |

| Low Conversion | Catalyst poisoning by Pyridine N | Switch to Pd(OAc)₂ / SPhos ; the SPhos ligand effectively shields the metal center. |

References

-

Suzuki-Miyaura Coupling of Pyridyl Triflates: Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates.

-

Activation of 2-Hydroxypyridines: Nash, I. A., et al. (2011). A practical synthesis of 2-chloro-5-(trifluoromethyl)pyridines.

-

Buchwald-Hartwig Conditions for Electron-Deficient Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

-

Properties of 2-Hydroxy-5-(trifluoromethyl)pyridine: Sigma-Aldrich Product Specification.

Sources

A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive method for the quantification of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol, a key heterocyclic building block, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology leverages reversed-phase chromatography for optimal separation and electrospray ionization in positive mode for high-efficiency detection. We provide a detailed, step-by-step protocol covering sample preparation, instrument configuration, method optimization, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This robust method is suitable for high-throughput analysis in research, process chemistry, and drug development environments.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile applications in drug design and catalysis. The incorporation of a trifluoromethyl (-CF3) group can significantly improve a molecule's metabolic stability and bioavailability, making trifluoromethylated pyridines compounds of high interest in pharmaceutical development.[3] 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol (Figure 1) is a functionalized intermediate that combines these features.

Accurate and reliable quantification of such intermediates is critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5] ESI is a soft ionization technique, which keeps the molecule intact, making it ideal for determining the molecular weight of the analyte.[6][7]

This guide provides a complete workflow, from first principles of method development to a full validation protocol, designed to be implemented in a modern analytical laboratory.

Figure 1: Chemical Structure of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

-

Molecular Formula: C₇H₆F₃NO₂

-

Monoisotopic Mass: 193.035 g/mol

Experimental Design & Rationale

Instrumentation and Reagents

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution and precise flow control (e.g., Shimadzu Nexera, Waters ACQUITY UPLC, Agilent 1290 Infinity II).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad series, Thermo TSQ series, Agilent Triple Quadrupole series).

-

Analytical Column: A modern reversed-phase column with high inertness. A C18-bonded silica column is a versatile and recommended starting point.[8]

-

Recommended: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

-

-

Reagents:

-

Acetonitrile (ACN), HPLC or LC/MS grade.

-

Methanol (MeOH), HPLC or LC/MS grade.

-

Water, Type I Ultrapure or LC/MS grade.

-

Formic Acid (FA), 99%+ or LC/MS grade.

-

-

Analytical Standard: 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol, reference grade (>98% purity).

Rationale for Chromatographic Choices

The analyte possesses a combination of polar functional groups (hydroxyl, methanol) and a more hydrophobic trifluoromethyl-substituted pyridine core. This dual nature makes reversed-phase chromatography an ideal separation mode.[9]

-

Stationary Phase: A C18 column is chosen for its hydrophobic retention mechanism, which will interact with the pyridine ring and CF3 group. The use of a column with a smaller particle size (e.g., 1.7 µm) allows for higher efficiency and faster analysis times. Phenyl-based stationary phases can also be considered as they offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[10]

-

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile typically provides lower backpressure and is an excellent solvent for ESI. The addition of 0.1% formic acid to the mobile phase is critical for two reasons:

-

It protonates the basic pyridine nitrogen (pKa ~5-6), ensuring a consistent charge state and preventing peak tailing, which is common for basic compounds under neutral pH conditions.[11][12]

-

It promotes the formation of positive ions ([M+H]⁺), which is essential for sensitive detection by ESI-MS in positive mode.[4]

-

Detailed Protocols

Protocol 1: Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C and protected from light.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of methanol and water.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution. A typical concentration range would be 1 ng/mL to 1000 ng/mL. The diluent should be the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA) to ensure peak shape integrity.

-

Sample Preparation: For process or formulation samples, dissolve the material in the initial mobile phase composition to a final concentration within the calibration range. Filtration through a 0.22 µm syringe filter is required to remove particulates before injection.

Protocol 2: HPLC-MS/MS Method Parameters

The following table summarizes the optimized instrumental parameters.

| Parameter | Setting | Rationale |

| HPLC Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Provides excellent efficiency and retention for a broad range of compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acidic modifier to control analyte ionization and improve peak shape.[4] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive backpressure. |

| Gradient Elution | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. | A gradient is used to ensure the analyte is eluted as a sharp peak while cleaning the column of any less polar impurities. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules.[6] Positive mode is selected to detect the protonated molecule [M+H]⁺, facilitated by the acidic mobile phase. |

| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient spray formation. |

| Source Temperature | 150 °C | Aids in the desolvation of droplets in the ESI source. |

| Desolvation Temperature | 400 °C | Ensures complete evaporation of the solvent from the ESI droplets to release gas-phase ions. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[4] |

| Precursor Ion (Q1) | m/z 194.0 | The protonated molecular ion, [C₇H₆F₃NO₂ + H]⁺. |

| Product Ions (Q3) | Quantifier: m/z 176.0Qualifier: m/z 146.0 | m/z 176.0: Corresponds to the neutral loss of water ([M+H - H₂O]⁺).m/z 146.0: Corresponds to the subsequent loss of formaldehyde ([M+H - H₂O - CH₂O]⁺). These transitions must be empirically confirmed during optimization. |

| Collision Energy | To be optimized empirically for each transition. | The voltage applied in the collision cell to induce fragmentation. Must be tuned to maximize the signal of the product ions. |

Protocol 3: Method Validation Framework

To ensure the method is fit for its intended purpose, a validation protocol based on ICH Q2(R1) guidelines must be followed.

-

Specificity: Inject a blank (diluent), a zero standard (matrix without analyte), and the analyte at the limit of quantification (LOQ). No interfering peaks should be observed at the retention time of the analyte in the blank or zero standard.

-

Linearity and Range: Analyze calibration standards at a minimum of five concentration levels (e.g., 1, 10, 50, 250, 1000 ng/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

-

Accuracy (% Recovery): Analyze samples spiked with the analyte at three concentration levels (low, medium, high) against a calibration curve. The mean recovery should be within 80-120% for each level.

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 15%.

-

Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or instrument. The RSD over both sets of experiments should be ≤ 20%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio (S/N) of approximately 3 for LOD and 10 for LOQ. The LOQ should be confirmed to have acceptable accuracy and precision.

-

Robustness: Intentionally make small variations to method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results. The method should remain unaffected, demonstrating its reliability during normal usage.[2]

Visualization of Workflow and Fragmentation

Caption: Overall experimental workflow from sample preparation to final data analysis.

Caption: Proposed ESI-MS/MS fragmentation pathway for the target analyte.

Expected Results

The described method is expected to yield excellent chromatographic performance and meet all typical validation criteria.

| Validation Parameter | Acceptance Criteria | Expected Outcome |

| Specificity | No interference | The MRM detection provides high specificity, with no interfering peaks expected at the analyte's retention time. |

| Linearity (r²) | ≥ 0.995 | Achieved over a range of 1 – 1000 ng/mL. |

| Accuracy (% Recovery) | 80 – 120% | Expected to be within 95 – 105% at all tested concentrations. |

| Precision (% RSD) | ≤ 15% (Repeatability) | Typically < 5% RSD. |

| LOQ | S/N ≥ 10 | Expected to be ≤ 1 ng/mL, demonstrating high sensitivity. |

Conclusion

This application note presents a comprehensive, robust, and reliable HPLC-MS/MS method for the quantitative analysis of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol. The detailed protocols for sample preparation, instrument operation, and method validation provide scientists with a complete framework for immediate implementation. The method's high sensitivity, selectivity, and adherence to ICH validation principles make it ideally suited for quality control and research applications in the pharmaceutical and chemical industries.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][1][2]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][11]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][12]

-

MDPI. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites. [Link][4]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link][7]

-

ResearchGate. HPLC and LC/MS/MS operation condition. [Link][13]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link][5]

-

GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][9]

-

GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link][10]

-

Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link][14]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. glsciencesinc.com [glsciencesinc.com]

- 10. bvchroma.com [bvchroma.com]

- 11. helixchrom.com [helixchrom.com]

- 12. helixchrom.com [helixchrom.com]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

Troubleshooting & Optimization

Technical Support Center: Chlorination of Trifluoromethylpyridine Methanol

Welcome to the technical support center for the chlorination of trifluoromethylpyridine methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chemical transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the nuances of this reaction, ensuring both success and safety in your laboratory work. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the chlorination of an alcohol using thionyl chloride?

The chlorination of alcohols with thionyl chloride (SOCl₂) typically proceeds through a nucleophilic substitution reaction. For primary and secondary alcohols, such as trifluoromethylpyridine methanol, the reaction generally follows an SN2-like mechanism. The process begins with the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, which forms a chlorosulfite intermediate. This conversion is crucial as it transforms the hydroxyl group, a poor leaving group, into a much better one. Subsequently, a chloride ion, either from the thionyl chloride or another source, acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group. This backside attack results in the displacement of the leaving group and an inversion of stereochemistry at the carbon center.[1][2][3][4] A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion and simplifies purification.[5][6]

Q2: What are the primary safety precautions I should take when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7] Therefore, it is imperative to handle it in a well-ventilated fume hood at all times. Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves (such as neoprene or PVC), safety goggles, a face shield, and a lab coat. An emergency shower and eyewash station should be readily accessible. In case of skin contact, immediately wash the affected area with copious amounts of water. Contaminated clothing should be removed promptly.

Troubleshooting Guide

Problem 1: My reaction is sluggish or incomplete, showing significant amounts of unreacted starting material.

Potential Causes and Solutions:

-

Insufficient Reagent: Ensure that at least a stoichiometric amount of thionyl chloride is used. Often, a slight excess (1.1 to 1.5 equivalents) is employed to ensure the reaction goes to completion.

-

Low Reaction Temperature: While the reaction can often be initiated at room temperature, heating might be necessary to drive it to completion. The optimal temperature will depend on the specific trifluoromethylpyridine methanol isomer and the solvent used. A moderate increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, excessive heat should be avoided as it can lead to side product formation.

-

Presence of Moisture: Thionyl chloride reacts vigorously with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried before use and that anhydrous solvents are used.

-

Inadequate Activation of the Hydroxyl Group: The formation of the chlorosulfite intermediate is a critical step. If this step is slow, the overall reaction will be sluggish. The addition of a catalytic amount of a tertiary amine, such as pyridine or triethylamine, can accelerate this step.[2][5][8] The base will also neutralize the HCl byproduct, which can be beneficial.[5]

Problem 2: I am observing the formation of significant side products.

Potential Causes and Solutions:

-

Over-chlorination: While less common for the methanol group, prolonged reaction times or excessive temperatures could potentially lead to chlorination on the pyridine ring, especially if activating groups are present. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

-

Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is nucleophilic and can react with thionyl chloride, forming a pyridinium salt.[9][10] This can sequester the reagent and complicate the reaction. The electron-withdrawing trifluoromethyl group generally reduces the basicity of the pyridine nitrogen, but this side reaction can still occur.[11][12] Using a non-nucleophilic base or running the reaction at a lower temperature can help to minimize this.

-

Formation of Ethers: In the presence of unreacted alcohol, the formation of a diether byproduct is possible, especially if the reaction conditions are not optimized. Ensuring a slight excess of thionyl chloride and maintaining an appropriate temperature can mitigate this.

-

Elimination Products: Although more common with tertiary alcohols, elimination to form an alkene can occur with secondary alcohols under harsh conditions. For primary alcohols like trifluoromethylpyridine methanol, this is less likely but still a possibility at high temperatures.

Problem 3: The purification of my chlorinated product is difficult, and I have persistent impurities.

Potential Causes and Solutions:

-

Residual Thionyl Chloride: Excess thionyl chloride can be removed by evaporation under reduced pressure.[13] However, ensure this is done in a well-ventilated fume hood with appropriate trapping for the corrosive vapors. Co-evaporation with an inert solvent like toluene can aid in its removal.

-

Acidic Impurities: The HCl byproduct can form salts with the pyridine product, making extraction and purification challenging. A careful work-up procedure is essential. This typically involves quenching the reaction mixture with a cold, dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the acid.

-

Polar Byproducts: The formation of pyridinium salts or other polar byproducts can lead to emulsions during aqueous work-up and streaking on silica gel chromatography. After neutralization, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help to break emulsions.

-

Chromatography Issues: If column chromatography is necessary, a gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective for separating the desired product from impurities.[14]

Experimental Protocol: A General Procedure

This protocol provides a general guideline. Optimization for specific substrates is recommended.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethylpyridine methanol (1.0 eq.) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform, to dissolve the starting material.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. If the reaction is slow, gentle heating (e.g., to reflux in DCM) may be required.[15]

-

Work-up:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Data Presentation

Table 1: Common Solvents and Their Properties for Chlorination Reactions

| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |

| Dichloromethane (DCM) | 39.6 | 9.1 | Common choice, good for reactions at or near room temperature. |

| Chloroform | 61.2 | 4.8 | Higher boiling point allows for reactions at elevated temperatures. |

| Toluene | 110.6 | 2.4 | Can be used for higher temperature reactions and azeotropic removal of water. |

| Diethyl Ether | 34.6 | 4.3 | Generally not recommended due to its high volatility and flammability. |

Visualization of Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the chlorination of trifluoromethylpyridine methanol.

References

-

Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry. [Link]

-

Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [Link]

-

Heterocyclic Chemistry. 6 Pyridines: Reactions. [Link]

-

Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry. [Link]

-

SciSpace. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]

-

Pyridines. Reactions of Pyridines. [Link]

- Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

PMC. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

-

Organic Syntheses. Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]

-

Nature. Late-stage trifluoromethylthiolation of benzylic C-H bonds. [Link]

-

ReactionWeb.io. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. [Link]

-

ChemRxiv. (2026, February 4). Alkaline Mineralization of Aryl Trifluoromethyl Groups Near Benzylic N-Heterocycles. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

- Google Patents.

-

Yufeng. (2024, June 24). Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol?[Link]

-

ACS Publications. (2021, October 22). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

-

PMC. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. [Link]

-

ResearchGate. (2020, October 13). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. [Link]

-

Semantic Scholar. Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. [Link]

-

ACS Publications. (2002, May 1). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. [Link]

-

Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]

-

Reddit. (2023, October 8). Help with thionyl chloride halogenation. [Link]

-

Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

YouTube. (2021, October 23). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. [Link]

-

Quick Company. One Pot Process For Preparation Of Chlorinated Trifluoromethyl Pyridines. [Link]

-

ResearchGate. (2016, January 18). Analytical methods of chlorine and the substances produced by the chlorine treatments. [Link]

-

ACS Publications. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. [Link]

-

MDPI. (2024, June 21). Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. [Link]

-

Chemistry Stack Exchange. (2016, June 1). SN2 with thionyl chlorides. [Link]

-

III Analytical Methods. Sample preparation methods. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

-

Hach. (2008, July 28). Comparison of On-line Chlorine Analysis Methods and Instrumentation Built on Amperometric and Colorimetric Technologies. [Link]

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 6. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 10. gcwgandhinagar.com [gcwgandhinagar.com]

- 11. 3-(Chloromethyl)-4-(trifluoromethyl)pyridine | 782431-54-3 | Benchchem [benchchem.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. reddit.com [reddit.com]

Removal of impurities from 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol synthesis

Topic: Impurity Removal & Process Optimization

Document ID: TS-PYR-CF3-004 | Version: 2.1 | Status: Active

Executive Summary

This technical guide addresses the purification challenges associated with 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol (CAS: Implied structure based on description). The synthesis of this scaffold, typically via the reduction of 2-hydroxy-5-(trifluoromethyl)nicotinic acid , presents a unique set of purification hurdles.

The primary challenges are chemoselectivity (preserving the -CF3 group), boron-nitrogen complexation (if borane reagents are used), and pyridone-hydroxypyridine tautomerism , which complicates chromatography. This guide provides actionable troubleshooting workflows to isolate high-purity material.

Module 1: The Impurity Profile & Origins

Understanding the source of impurities is the first step toward elimination. The table below correlates specific synthetic conditions with the resulting impurity profile.

Common Impurity Matrix

| Impurity Type | Origin / Cause | Detection Signature (LCMS/NMR) |

| Unreacted Starting Material | Incomplete reduction of the carboxylic acid/ester due to moisture or insufficient hydride equivalents. | LCMS: M-14 (loss of CH2) vs product.1H NMR: Deshielded aromatic protons; absence of CH2 peak (~4.5 ppm). |

| Boron-Pyridine Complex | Stable adduct formed between the pyridine nitrogen and Borane (BH3) byproducts. Critical Issue. | 11B NMR: Broad peak ~ -10 to 0 ppm.1H NMR: Broadening of aromatic signals; "missing" mass balance. |

| Over-Reduced Alkyl | Reduction of the alcohol to the methyl group (2-hydroxy-5-trifluoromethyl-3-picoline). | LCMS: M-16 vs product.1H NMR: Singlet methyl (~2.2 ppm) instead of methylene doublet. |

| Decarboxylation Byproduct | Thermal instability of the starting nicotinic acid during reflux. | LCMS: M-30 (loss of CH2O).1H NMR: Loss of substitution at C3 position. |

| Inorganic Salts | Residual Borates or Aluminum salts from workup (gelatinous precipitates). | Visual: Hazy solution, poor solubility in organic solvents.Ash Test: High residue. |

Module 2: Critical Troubleshooting (Q&A)

Issue 1: The "Ghost" Impurity (Boron-Pyridine Complexes)

User Report: "I reduced the acid with BH3-THF. The reaction looked complete by TLC, but after workup, the yield is >100%, and the NMR is messy/broad. Column chromatography failed to separate it."

Technical Diagnosis: You have likely isolated the Pyridine-Borane complex . Pyridines are excellent ligands for borane. Standard aqueous workups (water/NaOH) are often insufficient to break the N-B bond, which is kinetically stable. This complex behaves like a distinct organic molecule, co-eluting with your product and causing peak broadening.

The Fix: Aggressive Oxidative or Acidic Hydrolysis You must chemically sever the N-B bond before extraction.

-

Method A (Acidic Methanolysis): Quench with MeOH, then add conc. HCl and reflux for 1-2 hours. This converts the boron to volatile trimethyl borate B(OMe)3.

-

Method B (Oxidative Workup): If the molecule tolerates it, use a basic peroxide workup (NaOH/H2O2) to oxidize the boron species to water-soluble borates. Note: Use caution with the -CF3 group and potential N-oxide formation.

Issue 2: Tautomerism & "Streaking" on Silica

User Report: "My product streaks from the baseline to the solvent front on TLC. I cannot get a clean separation."

Technical Diagnosis: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This tautomer is highly polar and forms strong hydrogen bond networks with the silanols on silica gel, causing severe tailing.

The Fix: Modifier Adjustment

-

Mobile Phase: Do not use standard Hexane/Ethyl Acetate. Switch to DCM/Methanol (9:1 to 4:1).

-

Acidification: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase. This protonates the silanols and suppresses the ionization of the pyridone, sharpening the peak.

-

Alternative: Use Reverse Phase (C18) chromatography. The tautomerism is less problematic in aqueous/organic gradients (Water/Acetonitrile + 0.1% TFA).

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for working up the reaction mixture to eliminate specific impurities.

Caption: Decision tree for identifying and removing boron complexes and tautomeric streaking during workup.

Module 4: Validated Experimental Protocols

Protocol A: Borane Reduction with De-Complexation Step

Best for: Converting 2-hydroxy-5-(trifluoromethyl)nicotinic acid to the alcohol.

-

Setup: In a flame-dried flask under Argon, dissolve the starting acid (1.0 equiv) in anhydrous THF (0.5 M).

-

Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide (BH3-DMS) complex (2.0 - 3.0 equiv) dropwise. Caution: Gas evolution.

-

Reaction: Warm to Room Temperature (RT) and stir until TLC indicates consumption of acid (typically 4-16h).

-

The Critical Quench (De-complexation):

-

Cool to 0°C. Carefully add Methanol (excess) to quench unreacted hydride.

-

Crucial Step: Add conc. HCl (approx 1 mL per mmol substrate) or 6M HCl.

-

Reflux: Heat the mixture to reflux for 1-2 hours. This breaks the N-B bond and converts boron species to volatile trimethyl borate.

-

-

Workup: Concentrate in vacuo to remove MeOH and B(OMe)3. Neutralize residue with Sat. NaHCO3 to pH ~8. Extract with Ethyl Acetate (3x).

-

Drying: Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace colored impurities and inorganic salts.

-

Dissolve the crude solid in a minimum amount of boiling Ethanol or Isopropanol .

-

If colored impurities persist, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

-

Slowly add hot Water (antisolvent) until slight turbidity persists.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white/off-white crystals and wash with cold Water/EtOH (9:1).

References

-

Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912–916.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. (Discusses polarity and solubility of heteroatom-rich scaffolds).

-

PubChem Database. "2-Hydroxy-5-(trifluoromethyl)pyridine."[1] National Center for Biotechnology Information.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Pyridine Tautomerism and Borane Reduction mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol and all reagents before handling.

Sources

Validation & Comparative

Comparing biological activity of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol with its aldehyde analog

Executive Summary

This guide provides a technical comparison between 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol (Compound A) and its oxidized analog, 2-Hydroxy-5-(trifluoromethyl)pyridine-3-carbaldehyde (Compound B).

While often categorized simply as "intermediates," these molecules represent distinct pharmacophores in medicinal chemistry. Compound A (Alcohol) functions as a stable, hydrogen-bonding scaffold often utilized as a prodrug or a solvent-exposed binding element. Compound B (Aldehyde) acts as a reactive electrophile, serving as a "warhead" for covalent inhibition or a transient metabolic intermediate.

Key Verdict:

-

For Stability & Bioavailability: Select Compound A . Its high solubility and resistance to non-specific protein binding make it ideal for initial screening and crystallographic studies.

-

For Reactivity & Covalent Targeting: Select Compound B . Its ability to form reversible Schiff bases makes it a potent candidate for lysine-targeted covalent inhibitors or metal-chelating designs (e.g., thiosemicarbazones).

Chemical Architecture & Physical Properties

The Tautomerism Factor (Expert Insight)

A critical, often overlooked feature of these "2-hydroxy" pyridines is their tautomeric equilibrium. In physiological solution (aqueous, pH 7.4) and in the solid state, these compounds exist predominantly as 2-pyridones (lactams), not 2-hydroxypyridines.

-

Implication: The "hydroxyl" group at C2 is not a hydrogen bond donor in the conventional alcohol sense; it is an amide-like donor (NH) and acceptor (C=O).

-

Solubility: The pyridone form significantly increases polarity compared to the pyridine form.

Property Comparison Table

| Feature | Compound A (Alcohol) | Compound B (Aldehyde) |

| Structure | 3-(Hydroxymethyl)-5-(trifluoromethyl)-2-pyridone | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde |

| Oxidation State | Reduced (Stable) | Oxidized (Reactive) |

| Electronic Character | H-bond Donor/Acceptor (Amphipathic) | Electrophilic (Susceptible to nucleophilic attack) |

| LogP (Est.) | ~0.6 (More Hydrophilic) | ~1.2 (More Lipophilic) |

| Primary Reactivity | Esterification, Oxidation | Schiff Base Formation, Oxidation to Acid |

| Metabolic Fate | Oxidized to Aldehyde (Slow) | Oxidized to Carboxylic Acid (Fast) or Reduced to Alcohol |

| Toxicity Risk | Low (Excretable) | Moderate (Non-specific protein binding) |

Biological Performance & SAR Analysis

Mechanism of Action

Compound A (The Anchor): In receptor binding pockets (e.g., P2X3 receptors or Kinases), the 3-methanol group often acts as a "water mimic." It forms hydrogen bonds with backbone carbonyls or side-chain residues (Ser/Thr). The 5-CF3 group provides metabolic stability and fills hydrophobic pockets, increasing potency via the "magic methyl" effect but with fluorine's metabolic resistance.